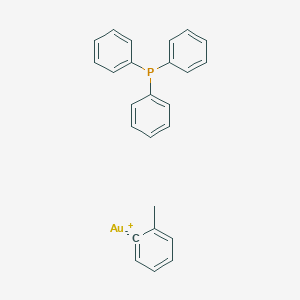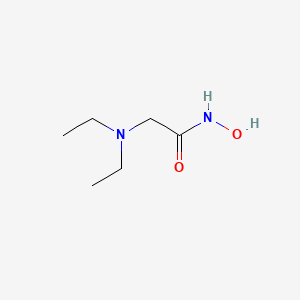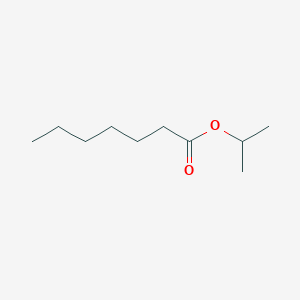
Arotinolol, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is primarily used to treat conditions such as hypertension (high blood pressure), angina pectoris, and certain types of arrhythmias. The compound has a unique structure that allows it to block both alpha and beta receptors, providing a dual mechanism of action.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Arotinolol (R)- can be synthesized through a multi-step chemical process involving the reaction of thiopropanolamine with various reagents to introduce the necessary functional groups. The synthesis typically involves the following steps:
Formation of the thiopropanolamine core: This involves the reaction of appropriate precursors to form the thiopropanolamine structure.
Introduction of the tertiary butyl group: This step involves the addition of a tertiary butyl group to the thiopropanolamine core.
Attachment of the thiazole ring: The thiazole ring is introduced through a cyclization reaction.
Final functional group modifications: Additional functional groups are introduced to complete the synthesis of Arotinolol (R)-.
Industrial Production Methods: The industrial production of Arotinolol (R)- involves scaling up the laboratory synthesis process to produce larger quantities. This requires careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to ensure the purity and yield of the final product. The process also involves rigorous quality control measures to ensure the consistency and safety of the medication.
Análisis De Reacciones Químicas
Types of Reactions: Arotinolol (R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include derivatives of Arotinolol (R)- with modified functional groups, which can have different pharmacological properties and applications.
Aplicaciones Científicas De Investigación
Arotinolol (R)- has several scientific research applications, including:
Chemistry: The compound is used in the study of adrenergic receptors and their role in cardiovascular diseases.
Biology: Arotinolol (R)- is used in biological research to investigate the effects of alpha- and beta-blockade on various physiological processes.
Medicine: The compound is used in clinical trials to evaluate its efficacy and safety in treating hypertension, angina, and arrhythmias.
Industry: Arotinolol (R)- is produced and marketed by pharmaceutical companies for therapeutic use.
Mecanismo De Acción
Arotinolol (R)- exerts its effects by blocking alpha- and beta-adrenergic receptors. This dual blockade results in:
Vasodilation: Relaxation of blood vessels, leading to a decrease in blood pressure.
Reduced Heart Rate: Decrease in heart rate and cardiac output.
Decreased Cardiac Workload: Reduction in the workload of the heart, which is beneficial in conditions like angina and arrhythmias.
Molecular Targets and Pathways Involved: The primary molecular targets of Arotinolol (R)- are the alpha-1, alpha-2, and beta-1 adrenergic receptors. By blocking these receptors, the compound modulates the sympathetic nervous system's effects on the cardiovascular system.
Comparación Con Compuestos Similares
Propranolol
Atenolol
Labetalol
Metoprolol
Bisoprolol
This comprehensive overview of Arotinolol (R)- highlights its importance in the treatment of cardiovascular conditions and its unique dual mechanism of action
Propiedades
Número CAS |
92075-58-6 |
|---|---|
Fórmula molecular |
C15H21N3O2S3 |
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
5-[2-[(2R)-3-(tert-butylamino)-2-hydroxypropyl]sulfanyl-1,3-thiazol-4-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H21N3O2S3/c1-15(2,3)17-6-9(19)7-21-14-18-10(8-22-14)11-4-5-12(23-11)13(16)20/h4-5,8-9,17,19H,6-7H2,1-3H3,(H2,16,20)/t9-/m1/s1 |
Clave InChI |
BHIAIPWSVYSKJS-SECBINFHSA-N |
SMILES isomérico |
CC(C)(C)NC[C@H](CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N)O |
SMILES canónico |
CC(C)(C)NCC(CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4,7-dimethoxy-6-[2-(4-methylpiperazin-1-yl)ethoxy]-1-benzofuran-5-yl]acetamide;dihydrochloride](/img/structure/B15347828.png)
![1-[2-(Methylsulfanyl)ethyl]piperazine-2,5-dione](/img/structure/B15347840.png)

![[[(2R,3S,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15347847.png)


![3-[4-(1-Methyl-1-phenylethyl)phenoxy]propyltrimethylammonium chloride](/img/structure/B15347863.png)
![Ethyl 2,4-dioxo-4-[4-(trifluoromethoxy)phenyl]butanoate](/img/structure/B15347870.png)

![(E)-3-[2-(2-chlorophenyl)pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B15347878.png)
![4,4'-Bis(trifluoromethyl)-2,2'-bipyridinebis[3,5-difluoro-2-[5-trifluoromethyl-2-pyridinyl)phenyl]iridium(III)hexafluorophosphate](/img/structure/B15347885.png)
![1-Oxa-4-thia-9-azaspiro[4.6]undecane;hydrochloride](/img/structure/B15347888.png)
![Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2',6'-dimethoxy-1,1'-biphenyl]palladium(II)](/img/structure/B15347903.png)
![methyl (1S,2R,3R,4R,8R,9R,10R,13R,15R)-13-(furan-3-yl)-2-hydroxy-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-diene-4-carboxylate](/img/structure/B15347915.png)
